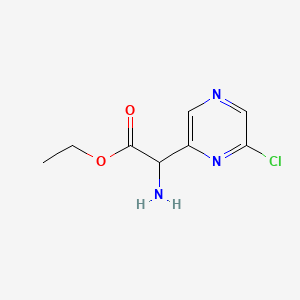

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

説明

特性

IUPAC Name |

ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)7(10)5-3-11-4-6(9)12-5/h3-4,7H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDYXRGYWFSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. While experimental spectroscopic data for this specific compound (CAS No: 1260638-82-1) is not widely available in public-access databases, this document serves as a practical resource for researchers engaged in its synthesis and analysis.[1] We will present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure. Furthermore, this guide details the standard methodologies for acquiring and interpreting this data, empowering drug development professionals to confidently verify the identity, purity, and structure of their synthesized compounds.

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound. Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is a heterocyclic compound with potential applications as a building block in the synthesis of bioactive molecules. Its structural elucidation through spectroscopic means is a critical step in ensuring the quality and reproducibility of any downstream applications.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate. We will first present the predicted spectral data, followed by a detailed discussion of the underlying principles and experimental protocols for each technique.

Molecular Structure and Predicted Spectroscopic Data

The molecular structure of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is depicted below. The predicted spectroscopic data is based on established principles of chemical shifts, vibrational frequencies, and fragmentation patterns.

Caption: Molecular Structure of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted chemical shifts (δ) in parts per million (ppm) are relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.5 - 8.7 (2H, m) | 145 - 155 |

| CH-NH₂ | 5.0 - 5.5 (1H, s) | 55 - 65 |

| O-CH₂-CH₃ | 4.1 - 4.4 (2H, q) | 60 - 65 |

| O-CH₂-CH₃ | 1.2 - 1.4 (3H, t) | 13 - 15 |

| NH₂ | 2.0 - 3.0 (2H, br s) | - |

| C=O | - | 170 - 175 |

| C-Cl | - | 148 - 152 |

| C-N (Pyrazine) | - | 140 - 150 |

Causality behind Predictions:

-

Pyrazine Protons: The protons on the pyrazine ring are in an electron-deficient environment, leading to their deshielding and appearance at a high chemical shift (downfield).

-

Methine Proton (CH-NH₂): This proton is adjacent to an electronegative nitrogen atom and the pyrazine ring, causing a downfield shift.

-

Ethyl Group: The methylene protons (-CH₂-) are adjacent to an oxygen atom and thus appear further downfield than the methyl protons (-CH₃). The coupling between them is expected to result in a quartet for the methylene and a triplet for the methyl group.

-

Amine Protons: The chemical shift of the amine protons can be broad and variable, depending on the solvent and concentration.

-

Carbonyl Carbon: The carbon of the ester group is highly deshielded and appears at a very low field.

-

Pyrazine Carbons: The carbons of the pyrazine ring will have distinct chemical shifts based on their substitution, with the carbon bearing the chlorine atom being significantly affected.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

Table 2: Predicted IR Absorption Frequencies for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=N Stretch (Pyrazine) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Causality behind Predictions:

-

N-H Stretch: The presence of the primary amine group will give rise to characteristic stretching vibrations in the high-frequency region.

-

C=O Stretch: The ester carbonyl group has a strong and sharp absorption band, which is a key diagnostic peak.

-

C=N and C=C Stretches: The aromatic pyrazine ring will exhibit several absorption bands in the fingerprint region.

-

C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the lower frequency region of the spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] For Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate (Molecular Formula: C₈H₁₀ClN₃O₂), the expected molecular weight is approximately 215.64 g/mol .[1]

Table 3: Predicted Mass Spectrometry Data for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| 215/217 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 186/188 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 170/172 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 142/144 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |

| 113 | [C₄H₂ClN₂]⁺ | Pyrazine ring fragment |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will show a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, which is indicative of the presence of a chlorine atom.

-

Fragmentation: The molecule is expected to fragment at the ester linkage, leading to the loss of the ethyl or ethoxy groups. Cleavage of the bond between the alpha-carbon and the pyrazine ring is also a likely fragmentation pathway.

Sources

- 1. US20110210730A1 - Molecular Structure Determination from NMR Spectroscopy - Google Patents [patents.google.com]

- 2. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5321138A - Compounds having glutathione peroxidase activity and use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate: A Versatile Building Block in Medicinal Chemistry

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate. This α-amino acid ester, featuring a halogenated pyrazine moiety, is a valuable building block for the synthesis of novel compounds in drug discovery and materials science. The pyrazine ring is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antibacterial properties.[1] The presence of a chlorine atom offers a reactive handle for further functionalization through nucleophilic aromatic substitution, while the α-amino ester group allows for peptide-like coupling reactions. This guide presents a detailed, field-proven protocol for the synthesis of the title compound via a modified Strecker synthesis, along with comprehensive methods for its purification and characterization.

Introduction: The Significance of Pyrazine Scaffolds

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in numerous natural products and FDA-approved drugs. The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an attractive component for designing molecules that can effectively interact with biological targets.[1] The incorporation of a chlorine atom, as in Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate, provides a strategic advantage for library synthesis, allowing for the introduction of diverse functionalities through reactions like nucleophilic aromatic substitution.[2][3] The α-amino ester moiety further expands its utility, enabling its use in the synthesis of peptidomimetics and other complex molecules.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O₂ | Calculated |

| Molecular Weight | 215.64 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Predicted |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [4] |

Safety Precautions:

Chloropyrazine derivatives and their precursors can be hazardous. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Proposed Synthesis Protocol: Modified Strecker Synthesis

The synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate can be achieved through a multi-step process starting from the commercially available 2-amino-6-chloropyrazine. The proposed route involves the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a formyl group, which is then converted to the target α-amino ester via a Strecker synthesis.[7][8]

Logical Workflow of the Synthesis

Caption: Proposed synthetic workflow for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate.

Part 1: Synthesis of 6-Chloropyrazine-2-carbaldehyde

This step involves the conversion of the amino group of 2-amino-6-chloropyrazine to a formyl group.

Materials and Equipment:

-

2-Amino-6-chloropyrazine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Formaldehyde solution (37%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-chloropyrazine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is a critical step and requires careful temperature control.

-

Formylation: In a separate flask, prepare a solution of formaldehyde (3.0 eq) and copper(II) sulfate pentahydrate (0.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the formaldehyde solution. Vigorous gas evolution (N₂) will be observed. Allow the reaction to stir at room temperature for 2-3 hours.

-

Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-chloropyrazine-2-carbaldehyde, which can be purified by column chromatography on silica gel.

Part 2: Strecker Synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate

This part of the protocol outlines the conversion of the aldehyde to the target α-amino ester.

Materials and Equipment:

-

6-Chloropyrazine-2-carbaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

α-Aminonitrile Formation: In a round-bottom flask, dissolve 6-chloropyrazine-2-carbaldehyde (1.0 eq) in a mixture of aqueous ammonia and ethanol.

-

Add a solution of ammonium chloride (1.2 eq) followed by a solution of sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up of Aminonitrile: Once the reaction is complete, extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Carefully evaporate the solvent under reduced pressure to yield the crude α-amino-6-chloropyrazin-2-acetonitrile.

-

Esterification: To the crude aminonitrile, add absolute ethanol (excess) and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours. The progress of the esterification can be monitored by TLC.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization and Validation

The identity and purity of the synthesized Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate must be confirmed using various analytical techniques.

Spectroscopic Analysis Workflow

Caption: Analytical workflow for the characterization of the target compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons (two doublets or singlets depending on the coupling), a quartet and a triplet for the ethyl group, a singlet for the α-proton, and a broad singlet for the amino protons.[9]

-

¹³C NMR: The carbon NMR will display signals for the pyrazine ring carbons, the carbonyl carbon of the ester, the α-carbon, and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₁₀ClN₃O₂) by providing an accurate mass of the molecular ion peak. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[10][11][12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching, as well as aromatic C-H and C=N stretching vibrations of the pyrazine ring.[9][14]

Potential Applications in Drug Discovery

Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

-

Synthesis of Novel Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors. The amino and chloro functionalities on the title compound can be used to build molecules that target the ATP-binding site of various kinases.

-

Peptidomimetic Synthesis: The α-amino ester group allows for its incorporation into peptide chains using standard peptide coupling methodologies, leading to the development of novel peptidomimetics with enhanced stability and biological activity.

-

Library Synthesis for High-Throughput Screening: The reactive chlorine atom can be displaced by a variety of nucleophiles (amines, alcohols, thiols) in a high-throughput fashion to generate large libraries of pyrazine derivatives for biological screening.

Conclusion

This application note provides a detailed, practical guide for the synthesis and characterization of Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for obtaining this valuable building block. The comprehensive characterization protocol ensures the identity and purity of the final product. The versatility of this compound makes it a highly valuable tool for researchers and scientists in the field of medicinal chemistry and drug development, enabling the exploration of new chemical space and the discovery of novel therapeutic agents.

References

-

Dimerization of amino acid-derived α-amino aldehydes provides a short, biomimetic synthesis of several 2,5-disubstituted pyrazine natural products. Organic & Biomolecular Chemistry. [Link]

-

Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. [Link]

- 2-acetyl-3-ethylpyrazine and process for the preparation thereof.

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. National Institutes of Health. [Link]

-

Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]

-

Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. [Link]

-

Safety Data Sheet - 2-Aminopyrazine. DC Fine Chemicals. [Link]

-

The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

-

Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

- Preparation method for edaravone.

-

Catalytic Asymmetric Synthesis of α-Amino Acids. ResearchGate. [Link]

-

Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Alpha-Amino Ketone based Polymeric Pyrazines. ResearchGate. [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health. [Link]

-

Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]

-

Three component Strecker reaction using aldehyde (1 mmol), amine (1 mmol) and TMSCN (1.2 mmol) in the presence of Bi(NO 3 ) 3 (10 mol %) in acetonitrile. ResearchGate. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. [Link]

-

Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

-

How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

-

Reductive amination & secondary amine synthesis. YouTube. [Link]

-

Show how you would use the Strecker synthesis to make tryptophan. Pearson. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 13. tutorchase.com [tutorchase.com]

- 14. mdpi.com [mdpi.com]

The Strategic Utility of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate in Heterocyclic Synthesis: An Application & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a highly functionalized pyrazine derivative poised for significant applications in medicinal chemistry and organic synthesis. The pyrazine core is a key pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, anti-inflammatory, and antibacterial activities.[1] This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate, focusing on its application as a key building block in the construction of complex heterocyclic systems. We will delve into the chemical logic behind its reactivity and provide a detailed, field-tested protocol for a representative transformation, empowering researchers to leverage this versatile molecule in their own synthetic endeavors.

The unique structural features of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate, namely the presence of a reactive α-amino ester moiety and a strategically positioned chlorine atom on the pyrazine ring, offer multiple avenues for chemical manipulation. The α-amino ester is a classical precursor for the formation of various nitrogen-containing heterocycles through condensation and cyclization reactions. Simultaneously, the chloro-substituent provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further diversification of the molecular scaffold.

Core Application: Synthesis of Fused Heterocyclic Systems

A primary application of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate lies in the synthesis of fused pyrazine derivatives, such as pteridines. Pteridines, which are composed of fused pyrimidine and pyrazine rings, are of immense biological importance, forming the core of essential cofactors like folic acid and biopterin.[1] Synthetic pteridine analogs are widely investigated as potential therapeutic agents.

The reaction of an α-amino ester with a 1,2-dicarbonyl compound is a well-established method for the construction of the pyrazine ring in pteridines. In the case of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate, the intramolecular arrangement of the amino and ester functionalities on the pyrazine precursor allows for a cyclocondensation reaction to form the second heterocyclic ring, leading to the pteridine scaffold.

Reaction Causality: The Chemistry Behind Pteridine Formation

The synthesis of a pteridine from Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate and a 1,2-dicarbonyl compound, such as diacetyl (butane-2,3-dione), proceeds through a cascade of well-understood reaction steps. The initial step involves the nucleophilic attack of the primary amino group of the pyrazine derivative onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrazine ring. The choice of solvent and catalyst is crucial in facilitating this transformation, with protic solvents like ethanol or acetic acid often employed to promote the condensation and dehydration steps.

Detailed Application Protocol: Synthesis of Ethyl 2-(2-chloro-6,7-dimethylpteridin-4-yl)acetate

This protocol details a representative synthesis of a pteridine derivative using Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate as the key building block.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate | 1260638-82-1 | 215.64 | 1.0 g |

| Diacetyl (Butane-2,3-dione) | 431-03-8 | 86.09 | 0.44 mL |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL |

| Ethanol | 64-17-5 | 46.07 | As needed |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed |

| Hexanes | 110-54-3 | 86.18 | As needed |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (4.64 mmol) of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate in 20 mL of glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 0.44 mL (4.87 mmol, 1.05 equivalents) of diacetyl.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product, Ethyl 2-(2-chloro-6,7-dimethylpteridin-4-yl)acetate.

Expected Results

| Parameter | Expected Outcome |

| Product | Ethyl 2-(2-chloro-6,7-dimethylpteridin-4-yl)acetate |

| Appearance | Pale yellow solid |

| Yield | 60-75% |

| Purity (by NMR) | >95% |

| TLC (1:1 EtOAc/Hex) | Rf ≈ 0.4-0.5 |

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (s, 1H, pteridine-H), 4.30 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.85 (s, 3H, pteridine-CH₃), 2.80 (s, 3H, pteridine-CH₃), 1.30 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.5, 165.2, 160.8, 158.4, 155.1, 152.7, 135.9, 62.3, 22.8, 21.9, 14.1.

-

Mass Spectrometry (ESI+): m/z = 267.07 [M+H]⁺.

Visualizing the Workflow and Chemical Transformation

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of a pteridine derivative.

Proposed Reaction Mechanism

Caption: Key steps in the formation of the pteridine ring system.

Conclusion and Future Perspectives

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The protocol provided herein for the synthesis of a pteridine derivative serves as a practical example of its utility. The reactivity of the chloro-substituent on the resulting pteridine opens up further avenues for derivatization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug discovery and materials science applications. The continued exploration of the reactivity of this and related pyrazine building blocks will undoubtedly lead to the development of novel and efficient synthetic routes to important heterocyclic targets.

References

- Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica.

- United States Patent US3159629A. (1964). Synthesis of pteridines.

- Pyrazines in Drug Discovery. (n.d.). PharmaBlock.

Sources

Application Notes & Protocols: Leveraging Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate for Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Pyrazine-Based Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, offering a complementary strategy to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3] The core principle of FBDD is to identify weakly binding fragments that can be optimized into potent, selective drug candidates through structure-guided design.[1] This is typically achieved by growing, linking, or merging initial fragment hits.[1]

The pyrazine scaffold is a privileged motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[4][5] Its aromatic, electron-deficient nature, combined with the presence of two nitrogen atoms, allows it to act as a versatile hydrogen bond acceptor and engage in various non-covalent interactions with protein targets.[4] In the context of kinase inhibitors, for example, the pyrazine nitrogen frequently forms crucial hydrogen bonds with the hinge region of the kinase.[4][6] This makes pyrazine-containing fragments, such as Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate, highly attractive starting points for FBDD campaigns against a wide range of biological targets.

This guide provides a comprehensive overview of the application of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate as a novel fragment in an FBDD workflow. We will cover its hypothetical synthesis, quality control, and detailed protocols for its use in primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), followed by hit validation and strategies for fragment-to-lead evolution.

Part 1: The Fragment - Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Rationale for Selection & Physicochemical Properties

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a hypothetical fragment designed to comply with the "Rule of Three" (Ro3), a set of guidelines for fragments with a higher probability of success in FBDD campaigns.[2][7][8][9][10]

Table 1: Predicted Physicochemical Properties of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

| Property | Predicted Value | "Rule of Three" Guideline |

| Molecular Weight (MW) | ~229.65 Da | < 300 Da |

| cLogP | ~1.5 | < 3 |

| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |

| Hydrogen Bond Acceptors | 4 (2x pyrazine N, 2x ester O) | ≤ 3 (Note: Exceeds by 1) |

| Rotatable Bonds | 4 | ≤ 3 (Note: Exceeds by 1) |

Note: While the number of hydrogen bond acceptors and rotatable bonds slightly exceeds the strict "Rule of Three," the overall profile remains attractive for a fragment library. The pyrazine core offers a rigid scaffold, and the multiple acceptors provide diverse interaction possibilities.

The key structural features of this fragment are:

-

Chloropyrazine Core: A rigid, aromatic scaffold known to participate in favorable interactions with protein targets.[4] The chlorine atom provides a potential vector for synthetic elaboration.

-

Alpha-Amino Ester Moiety: This functional group offers both hydrogen bond donor (amine) and acceptor (ester) capabilities. The ester can be hydrolyzed to a carboxylic acid, providing another handle for fragment growing or linking strategies.

Hypothetical Synthesis Route

A plausible synthetic route for Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a modification of the Strecker synthesis, a well-established method for preparing α-amino acids and their derivatives.[11][12][13]

-

Starting Material: 6-chloropyrazine-2-carbaldehyde.

-

Step 1: Imine Formation. Reaction of the aldehyde with ammonia to form the corresponding imine.

-

Step 2: Cyanation. Addition of a cyanide source (e.g., KCN) to the imine to form an α-aminonitrile.

-

Step 3: Hydrolysis and Esterification. Acid-catalyzed hydrolysis of the nitrile in the presence of ethanol to directly yield the ethyl ester.

This synthetic accessibility is a crucial consideration for any fragment, as it allows for the rapid generation of analogues during the hit-to-lead optimization phase.[7]

Quality Control Protocol for Fragment Stock

Before initiating a screening campaign, rigorous quality control of the fragment stock is essential to avoid false positives and ensure reproducibility.[2]

Protocol 1: Fragment Quality Control

-

Purity Assessment (LC-MS):

-

Dissolve the fragment in DMSO to a stock concentration of 100 mM.

-

Dilute an aliquot to 1 mM in a 50:50 acetonitrile:water mixture.

-

Analyze by LC-MS to confirm the identity (correct mass) and purity (ideally >95%).

-

-

Identity Confirmation and Integrity Check (¹H NMR):

-

Prepare a 1 mM solution of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum and confirm that the observed signals are consistent with the expected structure of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate.

-

Ensure the absence of significant impurities.

-

-

Solubility Assessment (NMR):

-

Prepare a saturated solution of the fragment in the final screening buffer (e.g., phosphate-buffered saline with 5% DMSO-d₆).

-

Centrifuge to pellet any undissolved solid.

-

Acquire a ¹H NMR spectrum of the supernatant containing a known concentration of a reference standard.

-

Determine the fragment's concentration by comparing the integral of a fragment peak to the integral of the reference standard. A minimum solubility of 200 µM is often required for biophysical assays.[]

-

Part 2: Primary Screening Methodologies

The weak binding affinities of fragments (typically in the high µM to mM range) necessitate the use of sensitive biophysical techniques for primary screening.[2] We will detail protocols for two of the most common methods: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for FBDD as it can detect weak binding events and provide information on the binding site.[15][16] Both ligand-observed and protein-observed experiments can be employed.

Ligand-observed methods are advantageous as they do not require isotopically labeled protein and can be performed with lower protein concentrations.[17]

Protocol 2: STD-NMR Screening

-

Sample Preparation:

-

Prepare a stock solution of the target protein at ~10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

-

Prepare a cocktail of 5-10 fragments (including Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate) at a concentration of ~200 µM each in the same buffer.

-

Mix the protein and fragment cocktail solutions.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

-

Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observing the transfer of saturation to binding ligands.

-

Acquire a reference off-resonance STD spectrum.

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

-

Signals present in the difference spectrum correspond to fragments that bind to the protein. The intensity of the STD effect is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.

-

Protein-observed methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, provide more detailed information about the binding site on the protein.[18] This requires a larger amount of isotopically labeled (¹⁵N) protein.[19]

Protocol 3: ¹H-¹⁵N HSQC Screening

-

Sample Preparation:

-

Express and purify ¹⁵N-labeled target protein.

-

Prepare a ~50-100 µM solution of the ¹⁵N-protein in a suitable NMR buffer.

-

Prepare a stock solution of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate at 50-100 mM in DMSO-d₆.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Add the fragment to the protein sample to a final concentration of 200 µM - 1 mM.

-

Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

-

-

Data Analysis:

-

Overlay the reference and fragment-containing spectra.

-

Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the binding site of the fragment.

-

Significant line broadening of peaks can also indicate binding.

-

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free, real-time biophysical technique that is highly sensitive for detecting fragment binding.[20][21] It offers the advantage of providing kinetic data (association and dissociation rates) in addition to affinity information.

Protocol 4: SPR Screening

-

Assay Development:

-

Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

-

Optimize the running buffer to minimize non-specific binding (typically a physiological buffer like PBS with 0.05% Tween 20 and a small percentage of DMSO to match the sample solvent).

-

Confirm the activity of the immobilized protein by testing the binding of a known ligand, if available.

-

-

Primary Screen:

-

Prepare a solution of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate at a high concentration (e.g., 500 µM) in the optimized running buffer.

-

Inject the fragment solution over the sensor chip surface containing the immobilized target protein and a reference surface (without protein or with an irrelevant protein).

-

Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential binding event.

-

-

Hit Confirmation and Affinity Determination:

-

For fragments that show a positive response in the primary screen, perform a dose-response experiment.

-

Inject a series of increasing concentrations of the fragment (e.g., from 10 µM to 1 mM) over the sensor surface.

-

Fit the equilibrium binding responses to a steady-state affinity model to determine the dissociation constant (KD).

-

Part 3: Hit Validation and Fragment-to-Lead Evolution

A critical step in any FBDD campaign is the validation of primary hits to eliminate false positives and prioritize the most promising fragments for further optimization.

Hit Validation Workflow

An integrated approach using orthogonal biophysical techniques is highly recommended for robust hit validation.[18]

Caption: A typical hit validation and optimization workflow in FBDD.

Fragment-to-Lead (F2L) Optimization Strategies

Once a fragment hit like Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is validated and its binding mode is determined by structural biology (ideally X-ray crystallography), the process of evolving it into a more potent lead compound begins.[1][18]

Caption: Key strategies for fragment-to-lead (F2L) optimization.

-

Fragment Growing: This is often the most straightforward approach.[1] Based on the crystal structure, synthetic chemistry is used to add functionality to the fragment that can form additional favorable interactions with the protein. For our example fragment, potential growth vectors include:

-

Modification of the ester: The ethyl ester can be converted to other esters, amides, or a carboxylic acid to probe for interactions.

-

Substitution at the chlorine position: The chlorine on the pyrazine ring can be replaced with other groups via cross-coupling reactions to extend into nearby pockets.[22]

-

-

Fragment Linking: If a second, distinct fragment is found to bind in a pocket adjacent to our primary hit, a chemical linker can be designed to connect the two fragments.[1] This can lead to a significant increase in affinity due to the additive binding energies and a favorable change in entropy.

-

Fragment Merging: If another hit fragment is identified that partially overlaps with the binding site of our pyrazine fragment, a new molecule can be designed that incorporates the key binding features of both.[1]

Conclusion

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate represents a promising, albeit hypothetical, starting point for fragment-based drug discovery campaigns. Its pyrazine core is a well-validated pharmacophore, and its structure is amenable to the iterative optimization process that is the hallmark of FBDD. By employing the rigorous quality control, sensitive biophysical screening techniques, and structure-guided optimization strategies outlined in these notes, researchers can effectively leverage fragments of this class to tackle challenging biological targets and discover novel lead compounds.

References

- Campbell, S. L., & Kim, H. (2007). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 356, 299–315.

- Foley, D. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Research Reviews, 41(6), 3761-3788.

- Singh, A., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(21), 5183.

-

PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery (FBDD): A Comprehensive Overview. Retrieved from [Link]

-

Sketchy. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]

-

iNext-Discovery. (2021, June 4). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]

- Wyatt, D. W., et al. (2020). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4988-4997.

-

MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances. Retrieved from [Link]

-

iNext-Discovery. (2021, June 4). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

- Navarrini, A., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Acta Crystallographica Section D: Structural Biology, 77(Pt 8), 1014–1025.

-

Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Retrieved from [Link]

-

Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

-

PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Retrieved from [Link]

-

ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]

-

Practical Fragments. (2011, November 10). Pushing the Rule of 3. Retrieved from [Link]

-

SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The 'rule of three' for fragment-based drug discovery: Where are we now?. Retrieved from [Link]

-

Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Retrieved from [Link]

-

ACS Publications. (n.d.). The Quest for Bioisosteric Replacements. Retrieved from [Link]

-

Figshare. (2024, August 27). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

YouTube. (2017, February 9). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. Retrieved from [Link]

-

YouTube. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]

-

CureFFI.org. (2016, January 13). NMR fragment screening. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massbio.org [massbio.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 9. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 15. youtube.com [youtube.com]

- 16. NMR fragment screening [cureffi.org]

- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sartorius.com [sartorius.com]

- 22. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the underlying reaction mechanisms.

Introduction: Navigating the Synthesis

The synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate, a valuable building block in medicinal chemistry, primarily proceeds through a well-established pathway: the Strecker synthesis of an α-aminonitrile followed by its conversion to the corresponding ethyl ester. This guide will dissect each critical stage of this process, providing not only detailed protocols but also the scientific rationale behind each step. Our focus is on empowering you with the knowledge to not only replicate the synthesis but to understand and optimize it.

The overall synthetic strategy can be visualized as a two-stage process, starting from the commercially available 2-chloro-6-methylpyrazine.

Figure 1: Overall synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Stage 1: Oxidation of 2-Chloro-6-methylpyrazine to 6-Chloro-2-formylpyrazine

Q1: Low or no conversion of the starting material, 2-chloro-6-methylpyrazine.

-

Probable Cause 1: Ineffective Oxidizing Agent. The choice and activity of the oxidizing agent are paramount. Selenium dioxide (SeO₂) is a common and effective reagent for this type of benzylic oxidation. If using SeO₂, ensure it is fresh and has not been exposed to moisture for prolonged periods, which can reduce its reactivity.

-

Solution 1: Use freshly opened or properly stored SeO₂. Consider activating it by heating under vacuum before use.

-

Probable Cause 2: Inappropriate Solvent. The solvent plays a crucial role in solubilizing the reactants and mediating the reaction temperature. Dioxane or a mixture of dioxane and water is typically effective.

-

Solution 2: Ensure you are using anhydrous dioxane if a non-aqueous system is preferred. If using a mixed solvent system, optimize the water ratio to balance solubility and reaction rate.

-

Probable Cause 3: Insufficient Reaction Temperature or Time. Benzylic oxidations often require elevated temperatures to proceed at a reasonable rate.

-

Solution 3: Carefully monitor the reaction temperature and ensure it is maintained at the reflux temperature of the solvent. Extend the reaction time if TLC or GC-MS analysis shows incomplete conversion.

Q2: Formation of multiple byproducts, leading to a complex crude mixture and difficult purification.

-

Probable Cause 1: Over-oxidation. Prolonged reaction times or excessive amounts of oxidizing agent can lead to the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (6-chloropyrazine-2-carboxylic acid).

-

Solution 1: Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed and the desired aldehyde is the major product, quench the reaction promptly. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the oxidizing agent.

-

Probable Cause 2: Side reactions of the pyrazine ring. The electron-deficient nature of the pyrazine ring can make it susceptible to side reactions under harsh oxidative conditions.

-

Solution 2: Employ milder oxidizing agents if SeO₂ proves too harsh. Alternatives could include manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) under specific conditions.

Stage 2: Strecker Synthesis of 2-Amino-2-(6-chloropyrazin-2-yl)acetonitrile

Q3: Low yield of the α-aminonitrile.

-

Probable Cause 1: Inefficient imine formation. The initial step of the Strecker synthesis is the formation of an imine from the aldehyde and an ammonia source.[1][2] This equilibrium can be unfavorable.

-

Solution 1: Use a high concentration of the ammonia source, such as ammonium chloride, in conjunction with a cyanide source like potassium or sodium cyanide.[1] The in situ generation of ammonia from ammonium chloride helps drive the equilibrium towards imine formation.

-

Probable Cause 2: Hydrolysis of the aldehyde. In aqueous media, the aldehyde can undergo hydration, reducing the concentration available for imine formation.

-

Solution 2: While some water is often necessary to dissolve the inorganic reagents, using a co-solvent like methanol or ethanol can help to solubilize the aldehyde and minimize hydration.

-

Probable Cause 3: Instability of the α-aminonitrile. The product can be susceptible to decomposition, especially under harsh pH conditions.

-

Solution 3: Maintain a slightly basic to neutral pH during the reaction and workup to prevent decomposition. Rapid workup and isolation of the product are recommended.

Q4: The reaction stalls or does not go to completion.

-

Probable Cause 1: Insufficient cyanide nucleophile. The concentration of the cyanide ion is critical for the nucleophilic attack on the imine.

-

Solution 1: Ensure that an adequate amount of cyanide salt is used. The pH of the reaction mixture should be slightly basic to ensure a sufficient concentration of the free cyanide anion.

-

Probable Cause 2: Steric hindrance. While less of a concern with an aldehyde, significant steric bulk on the pyrazine ring could slow down the reaction.

-

Solution 2: If steric hindrance is suspected, increasing the reaction temperature and/or extending the reaction time may be necessary.

Stage 3: Pinner Reaction for the Synthesis of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Q5: Low yield of the desired ethyl ester.

-

Probable Cause 1: Incomplete formation of the imidate salt. The Pinner reaction proceeds through an intermediate imidate salt, which is formed by the reaction of the nitrile with an alcohol in the presence of a strong acid.[3][4][5] Anhydrous conditions are crucial for this step.

-

Solution 1: Use anhydrous ethanol and pass dry hydrogen chloride gas through the reaction mixture to ensure the formation of the imidate hydrochloride salt. The reaction should be performed at low temperatures (e.g., 0 °C) to prevent side reactions.

-

Probable Cause 2: Hydrolysis of the imidate salt to the amide. If any water is present, the imidate salt can be hydrolyzed to the corresponding amide, which is a common side product.

-

Solution 2: Meticulously dry all glassware and use anhydrous solvents. Handle the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Probable Cause 3: Incomplete hydrolysis of the intermediate to the ester. The final step is the hydrolysis of the imidate salt to the ester.

-

Solution 3: After the formation of the imidate salt, the addition of a controlled amount of water is necessary to drive the reaction to the final ester product.

Q6: Formation of the corresponding carboxylic acid or amide as a major byproduct.

-

Probable Cause 1: Excess water during the Pinner reaction. As mentioned, water will lead to the formation of the amide or, upon further hydrolysis, the carboxylic acid.

-

Solution 1: Strictly adhere to anhydrous conditions during the initial phase of the Pinner reaction.

-

Probable Cause 2: Hydrolysis of the final ester product during workup. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures.

-

Solution 2: Perform the workup at low temperatures and use a mild base (e.g., sodium bicarbonate solution) to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the conversion of 2-chloro-6-methylpyrazine to the aldehyde?

Selenium dioxide (SeO₂) is a reliable and commonly used reagent for the benzylic oxidation of methyl-substituted heteroaromatics. It generally provides good yields, although careful control of reaction conditions is necessary to avoid over-oxidation.

Q2: Can I use a one-pot procedure for the Strecker synthesis?

Yes, the Strecker synthesis is typically performed as a one-pot reaction where the aldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide) are combined.[1] This approach is efficient and avoids the isolation of the intermediate imine.

Q3: How do I convert the α-aminonitrile to the ethyl ester without forming the carboxylic acid?

The Pinner reaction is the method of choice for this transformation.[3][4] It involves treating the nitrile with anhydrous ethanol and dry hydrogen chloride gas to form an imidate hydrochloride, which is then hydrolyzed to the ester. This method avoids the strongly acidic or basic conditions that would lead to the carboxylic acid.

Q4: What are the key safety precautions for this synthesis?

The use of potassium or sodium cyanide requires extreme caution as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available. Hydrogen chloride gas is also corrosive and should be handled with care.

Q5: How can I monitor the progress of these reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three stages of the synthesis. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, helping to identify products and byproducts.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-formylpyrazine

Figure 2: Workflow for the synthesis of 6-Chloro-2-formylpyrazine.

Materials:

-

2-Chloro-6-methylpyrazine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the black selenium metal precipitate.

-

Wash the filter cake with dioxane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system.

Protocol 2: Strecker Synthesis of 2-Amino-2-(6-chloropyrazin-2-yl)acetonitrile

Materials:

-

6-Chloro-2-formylpyrazine

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Methanol or Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6-chloro-2-formylpyrazine (1.0 eq) in methanol or ethanol.

-

Add a solution of ammonium chloride (1.5 eq) in water.

-

Cool the mixture in an ice bath and add a solution of potassium cyanide (1.2 eq) in water dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. This product is often used in the next step without further purification.

Protocol 3: Pinner Reaction for Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Figure 3: Workflow for the Pinner reaction.

Materials:

-

2-Amino-2-(6-chloropyrazin-2-yl)acetonitrile

-

Anhydrous ethanol

-

Hydrogen chloride gas (dry)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the crude α-aminonitrile (1.0 eq) in anhydrous ethanol and cool the solution to 0 °C.

-

Bubble dry hydrogen chloride gas through the solution for a period of time, ensuring the solution becomes saturated.

-

Seal the reaction vessel and stir at a low temperature (e.g., 0-5 °C) for several hours to allow for the formation of the Pinner salt.

-

After the formation of the imidate is complete (monitored by IR spectroscopy, disappearance of the nitrile peak), carefully add water to the reaction mixture to initiate hydrolysis.

-

Stir for an additional period at room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Part 4: Data Summary

| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |

| 6-Chloro-2-formylpyrazine |  | 142.55 | 60-75% | ¹H NMR: Aldehyde proton ~9.8-10.0 ppm |

| 2-Amino-2-(6-chloropyrazin-2-yl)acetonitrile |  | 168.58 | 70-85% | IR: C≡N stretch ~2230-2250 cm⁻¹ |

| Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate |  | 215.64 | 50-65% (from nitrile) | ¹H NMR: Ethyl ester signals (quartet and triplet) |

References

-

Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75, 27–45. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.

-

Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877 , 10, 1889–1895. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

Wikipedia. Pinner reaction. [Link]

Sources

side reactions of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate with common reagents

Technical Support Center: Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the underlying chemistry and offering robust solutions.

Question 1: My N-acylation reaction is low-yielding, and I observe a significant byproduct that is difficult to separate. What is happening?

Issue: You are attempting to acylate the primary amino group but observe incomplete conversion and the formation of a major byproduct. This is a frequent issue when using highly reactive acylating agents or strong bases.

Probable Cause: The primary issue is often over-acylation or competing side reactions at other sites.

-

N,N-Diacylation: The primary amine is converted to the desired mono-amide, but under forcing conditions (e.g., excess acylating agent, strong non-hindered base), a second acyl group can be added to form an imide. This is particularly common with small, highly reactive acylating agents like acetyl chloride or acetic anhydride.

-

O-Acylation of Amide Tautomer: The initially formed amide can tautomerize to its imidic acid form, which can then be O-acylated, leading to an imidate ester.

-

Base-Induced Decomposition: Strong, non-nucleophilic bases like LDA or NaH can deprotonate the alpha-carbon, leading to potential elimination or condensation pathways, especially at elevated temperatures.

Troubleshooting Protocol:

-

Step 1: Reagent Stoichiometry Control: Use a precise stoichiometry of 1.0-1.1 equivalents of your acylating agent relative to the amine. Add the acylating agent slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and exotherm.

-

Step 3: Acylating Agent Selection: If using an acid chloride or anhydride proves problematic, convert the corresponding carboxylic acid to an activated ester (e.g., NHS ester, PFP ester) or use a peptide coupling reagent like HATU or HOBt/EDC. These methods generate the amide under much milder conditions, significantly reducing the risk of over-acylation.[2]

-

Step 4: Analytical Verification: Monitor the reaction by TLC or LC-MS. The di-acylated product will have a higher molecular weight and will typically be less polar than the desired mono-acylated product.

Question 2: During aqueous workup, my product yield drops significantly, and I detect a new, more polar compound in the aqueous layer. What is this byproduct?

Issue: You observe significant loss of material into the aqueous phase during workup, especially when using acidic or basic washes.

Probable Cause: The ethyl ester functionality is susceptible to hydrolysis, converting your desired product into the corresponding carboxylic acid. This reaction is catalyzed by both acid and base.[3]

-

Acid-Catalyzed Hydrolysis: Washing with strong acids (e.g., 1M HCl) can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Saponification: Washing with strong bases (e.g., 1M NaOH, saturated NaHCO₃) will deprotonate water to generate hydroxide ions, which readily attack the ester carbonyl, leading to the carboxylate salt. This process is irreversible.

Troubleshooting Protocol:

-

Step 1: Maintain Neutral pH: During workup, avoid aggressive pH adjustments. Use saturated sodium chloride (brine) to break up emulsions and reduce the solubility of your organic product in the aqueous layer. If a wash is necessary, use dilute, pre-chilled solutions (e.g., 5% NaHCO₃ solution) and minimize contact time.

-

Step 2: Temperature Control: Perform the entire workup and extraction process at a low temperature (0-5 °C) to reduce the rate of hydrolysis.

-

Step 3: Solvent Selection: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate and used in sufficient volume to efficiently partition your product out of the aqueous phase.

-

Step 4: Analytical Confirmation: To confirm hydrolysis, acidify the aqueous layer to pH ~2-3 and attempt to extract with a more polar solvent like ethyl acetate. Analyze the extract by LC-MS or ¹H NMR to identify the carboxylic acid byproduct.

Table 1: Stability Profile and Associated Side Reactions

| Condition | Reagent/Solvent | Temperature | Primary Side Reaction | Mitigation Strategy |

| Strongly Acidic | 1M HCl (aq) | Room Temp | Ester Hydrolysis | Use neutral workup (brine); minimize contact time with acid. |

| Conc. H₂SO₄ | Elevated (>50°C) | Ring Decomposition, Dimerization[4] | Avoid harsh acidic conditions; use milder acids if necessary. | |

| Strongly Basic | 1M NaOH (aq) | Room Temp | Saponification (Ester Hydrolysis) | Use neutral workup; if base wash is needed, use weak base (e.g., NaHCO₃) at low temp. |

| Acylation | Acyl Chloride ( >1.2 eq) | Room Temp | N,N-Diacylation | Control stoichiometry; use coupling agents (HATU, EDC). |

| Thermal Stress | High-boiling solvents | >100 °C | Dimerization/Self-Condensation[5][6] | Run reactions at the lowest effective temperature. |

| Nucleophilic | Strong Nucleophiles (e.g., NaN₃, NaCN) | Elevated Temp | Substitution of Ring Chlorine[7] | Protect the amino group if a subsequent nucleophilic reaction is planned. |

Question 3: My reaction mixture developed a dark color upon prolonged heating, and I've isolated a high molecular weight impurity. What could it be?

Issue: Upon heating for an extended period, particularly in the presence of acid or a Lewis acid catalyst, a complex mixture or a specific high MW byproduct forms.

Probable Cause: The compound is undergoing self-condensation or dimerization. Aminopyrazine derivatives can be susceptible to dimerization, where the nucleophilic amino group of one molecule attacks an electrophilic site on another.[5][6] This can be further complicated by the presence of the chloro-substituent, which activates the pyrazine ring towards nucleophilic attack. Another possibility is an acid-catalyzed cyclocondensation reaction.[4]

Troubleshooting Protocol:

-

Step 1: Minimize Heat and Reaction Time: Optimize your reaction to proceed at the lowest possible temperature for the shortest duration. Monitor closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

-

Step 2: Protect the Amino Group: If the desired reaction does not involve the amino group, consider protecting it (e.g., as a Boc or Cbz derivative). This will prevent it from acting as a nucleophile in side reactions.

-

Step 3: Control pH: If the reaction is acid-catalyzed, screen for the mildest possible acid and use it in catalytic amounts. Buffer the reaction if feasible.

-

Step 4: Characterize the Byproduct: Isolate the high MW impurity and characterize it by HRMS and NMR. The mass will often be approximately double that of the starting material, minus a small molecule like HCl, confirming a dimerization event.

Visualization of Potential Dimerization Pathway

Caption: Plausible dimerization pathway of the title compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate?

Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. Protect it from light and moisture to prevent gradual hydrolysis and potential degradation.

Q2: In terms of reactivity, what is the hierarchy of the functional groups on the molecule?

The general order of reactivity for the principal functional groups is:

-

Primary Amino Group: Highly nucleophilic and the most reactive site for acylation, alkylation, and condensation reactions.

-

Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions. Can be a site for transesterification or aminolysis under specific conditions.[8]

-

Chloro Substituent: The chlorine atom on the pyrazine ring is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsher conditions (high temperature, strong nucleophiles).[7]

Q3: Is the chloro-pyrazine ring stable to catalytic hydrogenation (e.g., Pd/C, H₂)?

Caution is advised. While the pyrazine ring itself is aromatic and relatively stable, the chloro-substituent is susceptible to hydrodechlorination under catalytic hydrogenation conditions. This would lead to the formation of the corresponding dechlorinated byproduct. If reduction of another functional group is required, alternative methods that do not involve palladium catalysts should be explored.

Q4: What are the characteristic analytical signals for the common byproducts?

-

Hydrolyzed Carboxylic Acid:

-

MS: M-28 (loss of ethylene) compared to the starting material. You will see the mass of the free acid.

-

¹H NMR: Disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

-

-

Dimer:

-

MS: A molecular ion peak at approximately 2x the mass of the starting material (minus the mass of a small molecule like HCl).

-